The Mechanism and Application of FAM-SAMS in AMPK Activity Assays: A Technical Guide
The Mechanism and Application of FAM-SAMS in AMPK Activity Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAM-SAMS is a specialized biochemical tool designed for the sensitive and specific measurement of AMP-activated protein kinase (AMPK) activity. It is not a drug or therapeutic compound, but rather a laboratory reagent. This guide provides a detailed overview of its mechanism of action, experimental protocols for its use, and relevant quantitative data to aid in the design and interpretation of experiments in the context of drug discovery and metabolic research.
Core Components and Mechanism of Action
FAM-SAMS is a conjugate molecule composed of two key functional parts:
-
SAMS Peptide: A synthetic peptide that serves as a specific substrate for AMPK.[1][2] Its sequence, HMRSAMSGLHLVKRR , is derived from the region surrounding the serine-79 phosphorylation site of rat acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[3] To enhance specificity for AMPK, the serine at position 77, a phosphorylation site for protein kinase A, has been replaced with an alanine.[4]
-
5-FAM (5-Carboxyfluorescein): A green fluorescent dye covalently attached to the SAMS peptide.[1][5] 5-FAM is an amine-reactive fluorescent label with an excitation maximum of approximately 490-495 nm and an emission maximum of 518-520 nm.[1][5][6]
The mechanism of action of FAM-SAMS as an assay component is based on the enzymatic activity of AMPK. AMPK is a serine/threonine kinase that, when active, recognizes and phosphorylates the serine residue within the SAMS peptide sequence.[4] In a typical assay, the transfer of a phosphate group from ATP to the FAM-SAMS substrate is quantified. The fluorescent properties of the 5-FAM label allow for the detection and measurement of this phosphorylation event, either through changes in the fluorescent signal upon phosphorylation or by enabling the separation and quantification of the phosphorylated product.
AMPK Signaling Pathway
The activation of AMPK is a critical cellular response to energy stress. The binding of AMP or ADP to the regulatory γ subunit of the AMPK heterotrimer triggers a conformational change that promotes the phosphorylation of threonine-172 on the catalytic α subunit by upstream kinases, such as LKB1 and CaMKKβ.[7][8] This phosphorylation event leads to a significant increase in AMPK's catalytic activity, enabling it to phosphorylate downstream targets like the SAMS peptide.
Quantitative Data
The following tables summarize key quantitative parameters related to the components of the FAM-SAMS assay system.
Table 1: Properties of 5-FAM (5-Carboxyfluorescein)
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | 490 - 495 nm | [1][6] |
| Emission Maximum (Em) | 518 - 520 nm | [5][6] |
| Molecular Weight | ~376.3 g/mol | [5] |
| Recommended Solvent | DMSO or DMF | [5] |
Table 2: Properties of SAMS Peptide
| Property | Value | Reference(s) |
| Amino Acid Sequence | HMRSAMSGLHLVKRR | |
| Molecular Weight | ~1779.15 g/mol | |
| Solubility | Water (up to 1 mg/ml) | |
| Storage | -20°C, desiccated |
Table 3: Kinetic Parameters for AMPK Assay
| Parameter | Value | Reference(s) |
| Km for SAMS peptide | 15.68 µM | [9] |
| Km for ATP | 25.27 µM | [9] |
Experimental Protocols
A generalized protocol for an in vitro AMPK activity assay using FAM-SAMS is provided below. This protocol may require optimization based on the specific experimental conditions, such as the source and purity of the AMPK enzyme.
Materials
-
Purified, active AMPK enzyme
-
FAM-SAMS peptide
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[3]
-
Stop solution (e.g., EDTA or other kinase inhibitor)
-
Detection system (e.g., fluorescence plate reader, HPLC)
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of FAM-SAMS in an appropriate solvent (e.g., water or buffer) to a desired concentration (e.g., 1 mM).
-
Prepare a stock solution of ATP in water or buffer.
-
Dilute the AMPK enzyme in kinase reaction buffer to the desired working concentration. The optimal concentration should be determined empirically.
-
-
Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the FAM-SAMS substrate to a final concentration that is typically near its Km value (e.g., 20 µM).[10]
-
Add the test compounds (inhibitors or activators) or vehicle control.
-
Initiate the reaction by adding a mixture of ATP and MgCl2. The final ATP concentration should also be near its Km value (e.g., 25 µM).[10]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate the Mg2+ ions required for kinase activity.
-
-
Detection and Analysis:
-
Measure the fluorescence of the samples using a plate reader with appropriate excitation and emission filters for 5-FAM (Ex: ~490 nm, Em: ~520 nm).
-
The change in fluorescence intensity, or the amount of phosphorylated product as determined by other methods like HPLC, is proportional to the AMPK activity.
-
Calculate the specific activity of the AMPK enzyme or the percentage of inhibition/activation by the test compounds.
-
Conclusion
FAM-SAMS is a valuable and highly specific tool for the in vitro assessment of AMPK activity. Its mechanism relies on the specific phosphorylation of the SAMS peptide by AMPK, with the 5-FAM fluorescent label providing a convenient method for detection. The provided data and protocols offer a foundation for researchers to incorporate this reagent into their studies for screening potential AMPK modulators and investigating the intricacies of metabolic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 5-FAM [5-Carboxyfluorescein] [eurogentec.com]
- 6. FAM; 5' Modification-10464 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
